1,2-Benzenedicarbonitrile, 4,5-dimethyl-
Overview
Description
1,2-Benzenedicarbonitrile, 4,5-dimethyl- is an organic compound with the molecular formula C10H8N2. It is a derivative of 1,2-benzenedicarbonitrile, where two methyl groups are substituted at the 4th and 5th positions of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonitrile, 4,5-dimethyl- can be synthesized through several methods. One common method involves the reaction of 4,5-dimethylphthalic anhydride with ammonia, followed by dehydration to form the dinitrile compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,2-benzenedicarbonitrile, 4,5-dimethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,5-dimethylphthalic acid.
Reduction: 4,5-dimethyl-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dimethyl- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarbonitrile
- 4,5-Dimethylphthalonitrile
- 1,2-Dicyanobenzene
Comparison
1,2-Benzenedicarbonitrile, 4,5-dimethyl- is unique due to the presence of methyl groups at the 4th and 5th positions, which can influence its reactivity and physical properties. Compared to 1,2-benzenedicarbonitrile, the dimethyl derivative may exhibit different solubility, melting point, and chemical reactivity. The presence of methyl groups can also affect the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4,5-dimethylbenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKZPQZOSKWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484727 | |
Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36360-43-7 | |
Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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